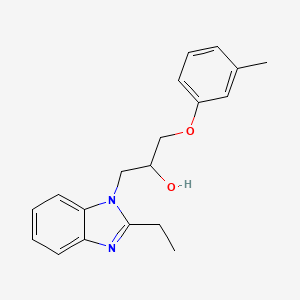
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions.
Alkylation: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base.
Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.
Final Coupling: The final step involves coupling the benzodiazole derivative with the phenoxypropanol derivative under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL would depend on its specific interactions with molecular targets. Typically, benzodiazole derivatives exert their effects by binding to specific receptors or enzymes, modulating their activity. This can involve pathways such as GABAergic signaling in the case of anxiolytic effects or inhibition of specific enzymes in the case of antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL
- 1-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL
- 1-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-CHLOROPHENOXY)PROPAN-2-OL
Uniqueness
1-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL is unique due to the specific combination of functional groups and their spatial arrangement, which can result in distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H22N2O2/c1-3-19-20-17-9-4-5-10-18(17)21(19)12-15(22)13-23-16-8-6-7-14(2)11-16/h4-11,15,22H,3,12-13H2,1-2H3 |
InChI Key |
WJQIAUVDTZBZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307969.png)
![N-(2-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11307974.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307976.png)
![N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11307978.png)
![3,7,7-Trimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11307984.png)
![Cyclopropyl{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11307985.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11307987.png)
![4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B11307998.png)
![4-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B11308007.png)
![N-(2-methylphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11308017.png)
![N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11308023.png)
![2-(3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11308046.png)
![2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11308047.png)
![6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11308057.png)
